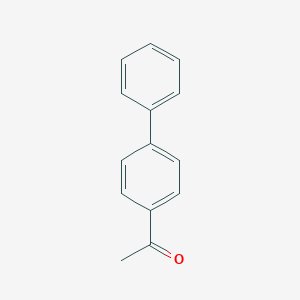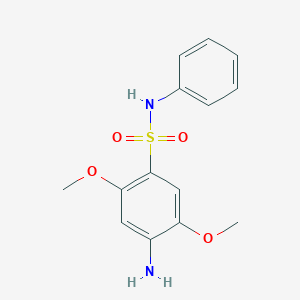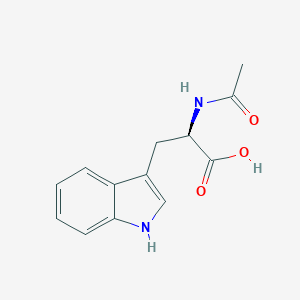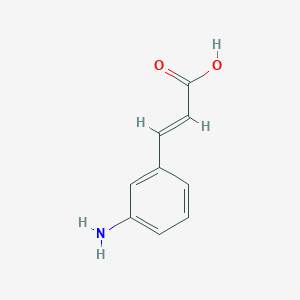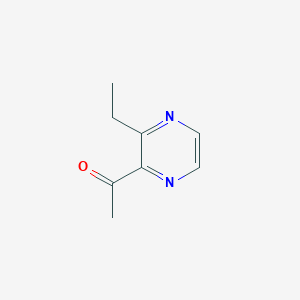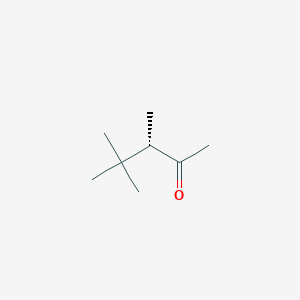
2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI): is an organic compound with the molecular formula C8H16O It is a ketone with a unique structure, characterized by three methyl groups attached to the pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4,4-trimethyl-2-pentanol, using a strong base like sodium hydride, followed by oxidation to form the ketone. Another method includes the use of Grignard reagents to introduce the methyl groups, followed by oxidation.
Industrial Production Methods: In industrial settings, 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) can be produced through catalytic processes that involve the use of metal catalysts to facilitate the addition of methyl groups to a pentanone precursor. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals.
Biology and Medicine: Research in biology and medicine explores the potential of 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) as a precursor for bioactive compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In industrial applications, 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) is used in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
3,4,4-Trimethyl-2-pentanol: A related alcohol that can be oxidized to form 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI).
3,4,4-Trimethyl-2-pentanoic acid: An oxidized derivative of the ketone.
2,2,4-Trimethylpentane: A structurally similar hydrocarbon with different chemical properties.
Uniqueness: 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic processes.
Eigenschaften
CAS-Nummer |
133524-14-8 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(3S)-3,4,4-trimethylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3/t6-/m1/s1 |
InChI-Schlüssel |
RAQLTZBGPDCFJW-ZCFIWIBFSA-N |
SMILES |
CC(C(=O)C)C(C)(C)C |
Isomerische SMILES |
C[C@H](C(=O)C)C(C)(C)C |
Kanonische SMILES |
CC(C(=O)C)C(C)(C)C |
Synonyme |
2-Pentanone, 3,4,4-trimethyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)
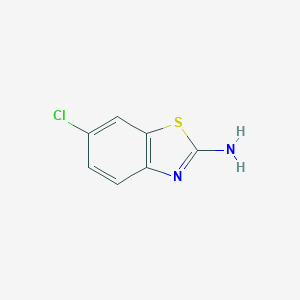
![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)

![6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one](/img/structure/B160223.png)
